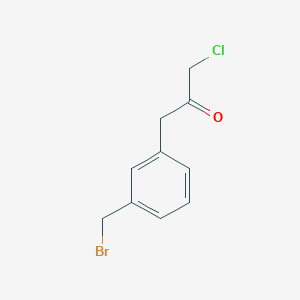
1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organic molecule notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H10BrClO and a molecular weight of approximately 261.54 g/mol. The compound features a bromomethyl group attached to a phenyl ring and a chloropropanone moiety, which contribute to its reactivity and interactions with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C10H10BrClO |
| Molecular Weight | 261.54 g/mol |
| Functional Groups | Bromomethyl, Chloropropanone |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group allows for covalent bonding with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein functions. These interactions are crucial for understanding the compound's therapeutic effects.
Potential Therapeutic Applications
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, studies have shown that chloroacetamides with halogenated phenyl rings demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .
Case Studies
- Antimicrobial Activity : A study on chloroacetamides revealed that compounds with brominated phenyl groups were particularly effective against Gram-negative bacteria due to their high lipophilicity, which facilitates cell membrane penetration .
- Anticancer Properties : Research involving structurally related compounds demonstrated their potential in inhibiting the proliferation of prostate cancer cell lines through androgen receptor modulation. These compounds showed high selectivity and minimal drug-drug interaction potential, making them promising candidates for further development in cancer therapy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Bromomethyl Group : The introduction of the bromomethyl group can be achieved through bromination reactions on the phenyl ring.
- Chlorination : The chloropropanone moiety is synthesized through chlorination reactions involving appropriate precursors.
- Purification : Subsequent purification steps are necessary to achieve the desired yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Key Conditions |
|---|---|---|
| Bromination | Electrophilic substitution | Use of Br₂ or N-bromosuccinimide |
| Chlorination | Electrophilic substitution | Use of SOCl₂ or PCl₅ |
| Purification | Recrystallization | Solvent selection based on solubility |
Properties
Molecular Formula |
C10H10BrClO |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO/c11-6-9-3-1-2-8(4-9)5-10(13)7-12/h1-4H,5-7H2 |
InChI Key |
VADWTHFGAZVQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















